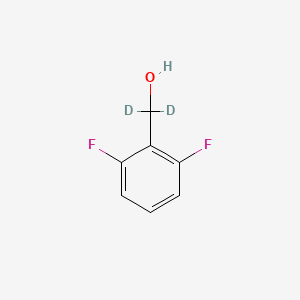

2,6-Difluorophenylmethanol-d2

Overview

Description

Scientific Research Applications

Aggregation-Induced Emission (AIE)

2,6-Difluorophenylmethanol-d2: is utilized in the study of AIE, a phenomenon where non-luminescent molecules in solution emit light upon aggregation . This property is crucial for developing new organic luminophores for delayed luminescence-based applications, such as time-gated bio-sensing and temperature sensing. The compound’s ability to exhibit AIE can lead to advancements in molecular thermometers that operate under aqueous conditions.

Thermally Activated Delayed Fluorescence (TADF)

The compound’s structure allows for the exploration of TADF, where the emission of light is delayed due to thermal activation . This characteristic is significant for creating materials for organic light-emitting diodes (OLEDs) and other electronic devices. The study of 2,6-Difluorophenylmethanol-d2 in this context can contribute to the development of more efficient and longer-lasting OLED materials.

FtsZ Allosteric Inhibition

In the field of microbiology, 2,6-Difluorophenylmethanol-d2 plays a role in the investigation of FtsZ allosteric inhibition . FtsZ is a protein essential for bacterial cell division, and its inhibition can lead to new antibacterial agents. The compound’s structure aids in understanding the interactions within the allosteric pocket of FtsZ, which is pivotal for designing novel antibiotics.

Molecular Docking Studies

2,6-Difluorophenylmethanol-d2: is used in molecular docking studies to simulate its interaction with various proteins . These studies help in predicting the binding affinities and conformations of the compound within biological targets, which is beneficial for drug design and discovery processes.

Metabolic Research

The deuterated form of the compound, 2,6-Difluorophenylmethanol-d2 , is valuable in metabolic research . Stable isotope labeling allows researchers to trace metabolic pathways safely in vivo, providing insights into the metabolism of drugs and other substances within the body.

Environmental Pollutant Standards

In environmental science, 2,6-Difluorophenylmethanol-d2 is used as a standard for stable isotope-labeled compounds . These standards are essential for the detection and quantification of pollutants in air, water, soil, and food, contributing to environmental monitoring and safety assessments.

Safety And Hazards

properties

IUPAC Name |

dideuterio-(2,6-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVICICZQETYOGS-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=CC=C1F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluorophenylmethanol-d2 | |

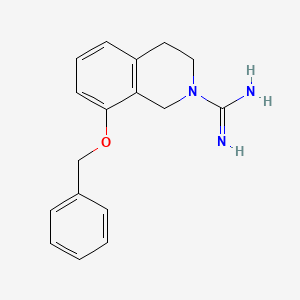

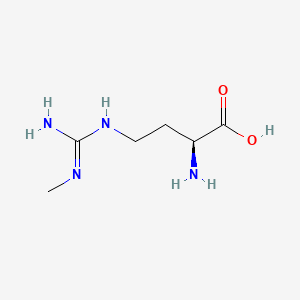

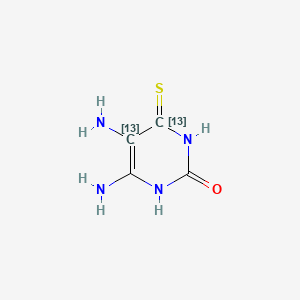

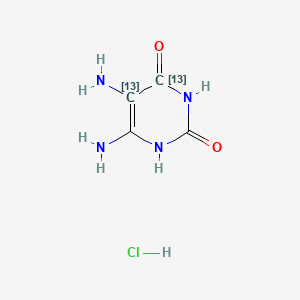

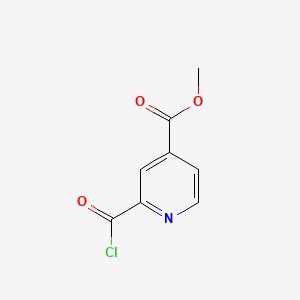

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.